Yoduro mercúrico

Descripción general

Descripción

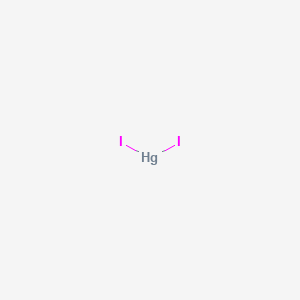

El yoduro mercúrico, también conocido como yoduro de mercurio(II), es un compuesto químico con la fórmula molecular HgI₂. Normalmente se encuentra como un sólido cristalino rojo-naranja y es conocido por sus propiedades termo cromáticas, lo que significa que cambia de color con la temperatura. Cuando se calienta por encima de 126 °C, pasa de una forma alfa roja a una forma beta amarillo pálido . El this compound es altamente tóxico y se utiliza en diversas aplicaciones científicas e industriales.

Aplicaciones Científicas De Investigación

El yoduro mercúrico tiene varias aplicaciones en la investigación científica y la industria:

Investigación de semiconductores: Se utiliza en detectores de rayos X y rayos gamma debido a sus propiedades semiconductoras

Medicina veterinaria: Se utiliza en pomadas vesicantes para tratar afecciones como agrandamientos bursátiles y exostosis.

Química analítica: Es un componente clave del reactivo de Nessler, que se utiliza para detectar amoníaco en diversas muestras.

Detectores de radiación: Su alto número atómico y su amplio espacio de banda lo hacen adecuado para detectores de radiación a temperatura ambiente.

Mecanismo De Acción

El mecanismo de acción del yoduro mercúrico implica su interacción con grupos sulfhidrilo en las proteínas, lo que lleva a la inhibición de la actividad enzimática. Esta interacción interrumpe los procesos celulares y puede provocar la muerte celular. En los detectores de radiación, sus propiedades semiconductoras le permiten detectar y medir la radiación mediante la generación de pares electrón-hueco cuando se expone a rayos X o rayos gamma .

Métodos De Preparación

El yoduro mercúrico se sintetiza comúnmente agregando una solución acuosa de yoduro de potasio a una solución acuosa de cloruro mercúrico. La reacción produce this compound como un precipitado, que luego se filtra, se lava y se seca a 70 °C . La reacción se puede representar de la siguiente manera:

HgCl2+2KI→HgI2+2KCl

En entornos industriales, se utiliza el mismo método, pero a mayor escala, asegurando la pureza y calidad del producto final.

Análisis De Reacciones Químicas

El yoduro mercúrico experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: Reacciona con yoduro de potasio para formar tetraiodomercuriato(II) de potasio (K₂[HgI₄]).

Termo cromismo: Cuando se calienta por encima de 126 °C, cambia de la forma alfa roja a la forma beta amarilla.

Formación de complejos: Forma complejos con otros yoduros, como el yoduro de potasio, dando lugar a compuestos como el reactivo de Nessler, que se utiliza para detectar amoníaco.

Comparación Con Compuestos Similares

El yoduro mercúrico se puede comparar con otros compuestos de mercurio como:

Cloruro de mercurio(II) (HgCl₂): A diferencia del this compound, el cloruro de mercurio(II) es más soluble en agua y no presenta termo cromismo.

Cloruro de mercurio(I) (Hg₂Cl₂):

Sulfuro de mercurio(II) (HgS): Conocido como cinabrio, se utiliza como pigmento y en la extracción de mercurio.

El this compound es único debido a sus propiedades termo cromáticas y su uso en la detección de radiación, lo que lo convierte en un compuesto valioso en diversas aplicaciones científicas e industriales.

Actividad Biológica

Mercuric iodide (HgI₂) is an inorganic compound known for its significant biological activity, particularly its toxicity and potential therapeutic effects. This article explores the biological implications of HgI₂, including its mechanisms of action, toxicity profiles, and potential applications in various fields.

Mercuric iodide appears as a red crystalline solid and is poorly soluble in water (approximately ) . Its melting point is around 259 °C, with a boiling point of 350 °C . The compound is categorized as highly toxic, with exposure leading to severe health issues.

Toxicological Effects

The toxicity of mercuric iodide manifests through various pathways:

- Acute Toxicity : Inhalation or ingestion can cause symptoms such as chest tightness, pain, vomiting, and severe purging. Skin contact may lead to irritation or dermatitis, while eye contact can result in corneal ulceration .

- Chronic Effects : Long-term exposure has been linked to neurological damage, cognitive deficits, and reproductive toxicity . Table 1 summarizes key toxicological findings related to mercuric iodide:

| Effect | Description |

|---|---|

| Acute Poisoning | Symptoms include chest pain, cough, and difficulty breathing. |

| Skin Irritation | Contact can cause dermatitis and systemic poisoning via skin absorption. |

| Neurological Damage | Long-term exposure may lead to memory disturbances and cognitive deficits. |

| Reproductive Toxicity | Affects both male and female reproductive systems. |

Mercuric iodide's biological activity is primarily due to its interaction with cellular components:

- Enzyme Inhibition : HgI₂ can inhibit various enzymes by binding to sulfhydryl groups, disrupting normal metabolic processes .

- Immunotoxicity : The compound has been shown to have immunotoxic effects, potentially leading to altered immune responses .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of mercuric iodide. Research indicates that HgI₂ exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria. For instance:

- A study demonstrated that HgI₂ effectively killed Staphylococcus aureus, suggesting its potential as an antibacterial agent .

- Further investigations revealed that mercuric iodide enhances the activity of certain enzymes, such as alpha-amylase, which could have implications for metabolic processes in microorganisms .

Applications in Radiation Detection

Mercuric iodide has also gained attention in the field of radiation detection. Its properties allow it to function effectively in gamma-ray scintillation detectors. Recent advancements have improved the performance of these detectors, making them viable for various applications .

Propiedades

IUPAC Name |

diiodomercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.2HI/h;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDLHELOZYVNJE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Hg]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HgI2 | |

| Record name | MERCURY IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | mercury(II) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mercury(II)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercury iodide appears as a scarlet-red odorless tasteless powder. Sensitive to light. Insoluble in water and sinks in water. At elevated temperatures turns yellow but turns back to red upon cooling. Poison., Light-sensitive red solid; turns yellow at 130 deg C; [Merck Index] | |

| Record name | MERCURY IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

669 °F at 760 mmHg (USCG, 1999), 350 °C | |

| Record name | MERCURY IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.006 g/100 g water @ 25 °C, 1 g/115 ml alcohol; 1 g/20 ml boiling alcohol; 1 g/120 ml ether; 1 g/60 ml acetone; 1 g/910 ml chloroform; 1 g/75 ml ethyl acetate; 1 g/260 ml carbon disulfide; 1 g/230 ml olive oil; 1 g/50 ml castor oil, 1 g dissolves readily in alkali iodides, mercuric chloride, Na2S2O3, Soluble in boiling water and in solutions of sodium thiosulfate or potassium iodide or other hot alkali chloride solutions; almost completely insoluble in water. | |

| Record name | MERCURIC IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

6.3 at 68 °F (USCG, 1999) - Denser than water; will sink, 6.28 | |

| Record name | MERCURY IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

100 mm Hg at 261.8 °C; 400 mm Hg at 324.2 °C | |

| Record name | MERCURIC IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Scarlet-red, heavy, powder, Red or yellow form, Red tetrahedral crystal or powder | |

CAS No. |

7774-29-0 | |

| Record name | MERCURY IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercuric iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercuric iodide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mercury iodide (HgI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCURIC IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

495 °F (USCG, 1999), 259 °C | |

| Record name | MERCURY IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.